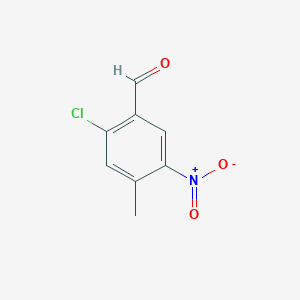
2-Chloro-4-methyl-5-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methyl-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H6ClNO3 It is a derivative of benzaldehyde, characterized by the presence of chloro, methyl, and nitro substituents on the benzene ring
Métodos De Preparación
The synthesis of 2-Chloro-4-methyl-5-nitrobenzaldehyde typically involves multi-step chemical reactions. One common method includes the nitration of 2-Chloro-4-methylbenzaldehyde using nitric acid and sulfuric acid as nitrating agents. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
2-Chloro-4-methyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Chloro-4-methyl-5-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-methyl-5-nitrobenzaldehyde depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The chloro and methyl groups may influence the compound’s reactivity and binding affinity to specific targets.
Comparación Con Compuestos Similares
2-Chloro-4-methyl-5-nitrobenzaldehyde can be compared with other similar compounds, such as:
2-Chloro-5-nitrobenzaldehyde: Lacks the methyl group, which may affect its reactivity and applications.
4-Chloro-3-nitrobenzaldehyde:
2-Nitrobenzaldehyde: Lacks both the chloro and methyl groups, resulting in different chemical properties and applications.
These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications.
Propiedades
Fórmula molecular |
C8H6ClNO3 |
|---|---|
Peso molecular |
199.59 g/mol |
Nombre IUPAC |
2-chloro-4-methyl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6ClNO3/c1-5-2-7(9)6(4-11)3-8(5)10(12)13/h2-4H,1H3 |
Clave InChI |
ZTLNRVJQOKUJTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1[N+](=O)[O-])C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 1-(2-{2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaen-1-yl]-3-methyloxan-2-yl}-2-oxoacetyl)piperidine-2-carboxylate](/img/structure/B12464646.png)
![4,9-Dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol](/img/structure/B12464649.png)
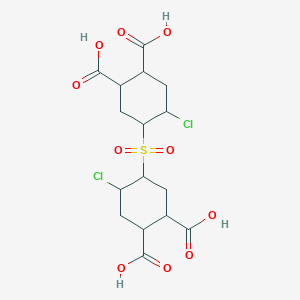
![5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12464661.png)
![4-{[(5-{[4-(Naphthalen-2-yloxy)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12464668.png)
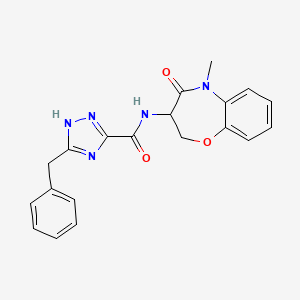
![2-(3,4-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(methylsulfanyl)butanoate](/img/structure/B12464674.png)
![2-(4-fluorophenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12464675.png)
![3-butoxy-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12464679.png)
![3,3,3-trifluoro-N'-[(4-methylphenyl)sulfonyl]-2-(trifluoromethyl)propanehydrazide](/img/structure/B12464682.png)
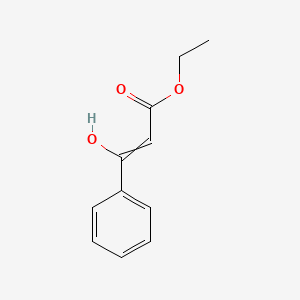
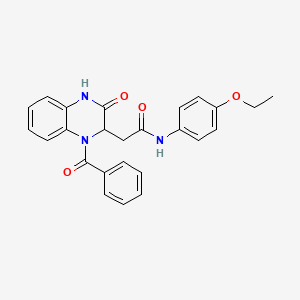
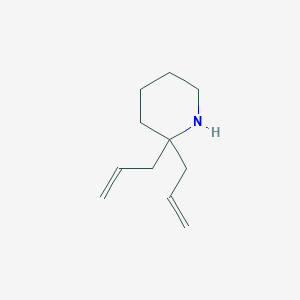
![1-Ethyl-2-methylnaphtho[1,2-d][1,3]thiazol-1-ium](/img/structure/B12464730.png)
